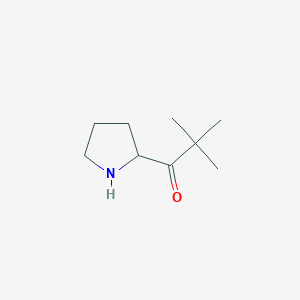
3-Amino-2-(pyrrolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(pyrrolidin-3-yl)propanoic acid is a compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and a pyrrolidine ring attached to a propanoic acid backbone. This structure imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyrrolidin-3-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate amino acid precursors. One common method includes the use of pyrrolidine and an amino acid such as alanine, under specific reaction conditions involving catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Amino-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or pyrrolidine groups, where functional groups are replaced by other atoms or groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3-Amino-2-(pyrrolidin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Amino-2-(pyrrolidin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidine groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(3-Pyridyl)propanoic acid
- 3-Pyrrolidin-1-yl-propanoic acid
Comparison: Compared to these similar compounds, 3-Amino-2-(pyrrolidin-3-yl)propanoic acid is unique due to the presence of both an amino group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
3-amino-2-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-3-6(7(10)11)5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) |
InChIキー |
WIGAIICBYMWNHC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


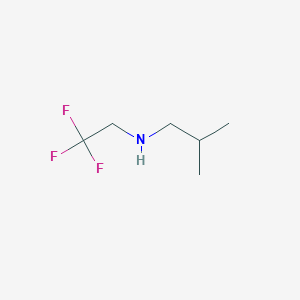

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
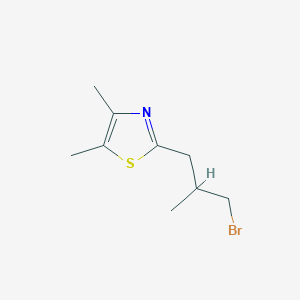
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

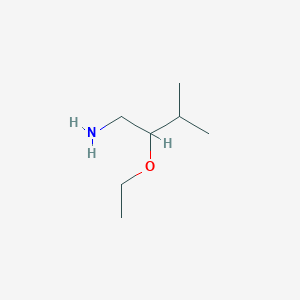
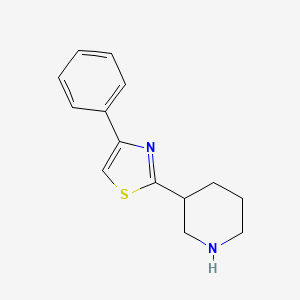
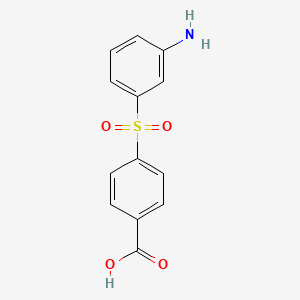
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
